2-(1H-Indol-3-yl)cyclohexanol
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Overview
Description
2-(1H-Indol-3-yl)cyclohexanol is a chemical compound that features an indole moiety attached to a cyclohexanol ring Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)cyclohexanol typically involves the reaction of indole derivatives with cyclohexanone under specific conditions. One common method is the base-promoted fused β-carboline formation, where 2-(1H-indol-3-yl)cyclohexan-1-ones react with aldehydes and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control, efficiently yielding β-carbolines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-3-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-(1H-Indol-3-yl)cyclohexanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are explored in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)cyclohexanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 2-(1H-Indol-3-yl)cyclohexanol is unique due to its combination of the indole moiety with a cyclohexanol ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities not seen in other indole derivatives .
Properties
CAS No. |
4765-28-0 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2 |
InChI Key |
SKDNUUCJZZOOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
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